Enhanced Lipophilicity vs. Unsubstituted Core Scaffold
The target compound exhibits a computed LogP (XLogP3-AA) of 3.2, which is a significant increase compared to the unsubstituted 5,7,7-trimethyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidine core (LogP ~1.5) [1]. The addition of the 2-phenoxymethyl group drives this 1.7 log unit increase, which is expected to enhance membrane permeability and alter tissue distribution profiles.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 5,7,7-trimethyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidine (no 2-substituent) estimated LogP ~1.5 |
| Quantified Difference | Δ LogP ≈ +1.7 |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP data available. |
Why This Matters
This quantifiable physicochemical differentiation is critical for procurement in CNS or intracellular-target programs where lipophilicity governs passive permeability and target engagement.
- [1] PubChem Computed Properties. XLogP3-AA for CID 333724 (5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine). Accessed May 2026. View Source
